molecular formula C10H10ClN3 B7868939 4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B7868939
M. Wt: 207.66 g/mol
InChI Key: FSRXZDCLAKYADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole-based heterocyclic compound characterized by a 3-chlorophenyl substituent at the 4-position and a methyl group at the 1-position of the pyrazole ring. Its molecular formula is C₁₀H₉ClN₃, with a molecular weight of 209.20 g/mol .

The 3-chlorophenyl group in this compound may enhance lipophilicity and influence binding interactions with biological targets .

Properties

IUPAC Name

4-(3-chlorophenyl)-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-14-10(12)9(6-13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRXZDCLAKYADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The diketone undergoes cyclization with methylhydrazine via nucleophilic attack at the β-carbon, followed by dehydration to form the pyrazole ring. Ethanol or dioxane is typically used as the solvent, with piperidine as a catalyst to enhance reaction efficiency. For example, ethyl acetoacetate derivatives substituted with 3-chlorophenyl groups react with methylhydrazine at reflux (80–100°C) for 4–6 hours, yielding the pyrazole core.

Key Data

ParameterValueSource
SolventEthanol/dioxane
CatalystPiperidine
Temperature80–100°C
Yield70–85%

This method offers moderate yields but requires pre-synthesis of the 3-chlorophenyl-substituted diketone, which adds steps to the overall process.

Nucleophilic Aromatic Substitution on 4-Halogenated Pyrazole Intermediates

Functionalization of preformed pyrazole cores via nucleophilic substitution provides a versatile pathway. Starting with 4-chloro-1-methyl-1H-pyrazol-5-amine, the 3-chlorophenyl group is introduced through aromatic substitution.

Reaction Optimization

ParameterValueSource
CatalystPd(PPh₃)₄ or CuI
SolventDMF/H₂O or DMSO
Temperature100–120°C
Yield65–78%

This method achieves regioselectivity but demands stringent control over catalyst loading and solvent purity.

Reductive Amination of 4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-one

Pyrazolone intermediates serve as precursors for amine synthesis via reductive amination. 4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-one is treated with ammonium acetate and sodium cyanoborohydride in methanol, reducing the ketone to an amine.

Procedural Details

  • Substrate Preparation : Pyrazolones are synthesized by condensing ethyl 3-(3-chlorophenyl)acetoacetate with methylhydrazine.

  • Reduction Conditions : NH₄OAc, NaBH₃CN, methanol, 24 hours at room temperature.

ParameterValueSource
Reducing AgentNaBH₃CN
SolventMethanol
Yield60–72%

This route is limited by the stability of the pyrazolone intermediate and competing over-reduction side reactions.

The Suzuki-Miyaura reaction enables direct introduction of the 3-chlorophenyl group to a prefunctionalized pyrazole boronic ester. This method avoids multi-step functionalization and enhances atom economy.

Protocol

  • Boronic Ester Synthesis : 4-Bromo-1-methyl-1H-pyrazol-5-amine reacts with bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc, dioxane, 80°C).

  • Cross-Coupling : The boronic ester couples with 3-chlorophenyl iodide (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C).

ParameterValueSource
CatalystPd(dppf)Cl₂/Pd(PPh₃)₄
SolventDioxane/DME
Yield (Overall)55–68%

While efficient, this method requires expensive catalysts and inert conditions.

Comparative Evaluation of Synthetic Methodologies

MethodYield (%)Purity (%)ScalabilityCost
Cyclocondensation70–8590–95ModerateLow
Nucleophilic Substitution65–7885–90HighMedium
Reductive Amination60–7280–88LowLow
Suzuki Coupling55–6892–97HighHigh

Key Findings :

  • Cyclocondensation offers the best balance of yield and cost for laboratory-scale synthesis.

  • Suzuki coupling provides superior purity and regioselectivity but is less feasible for industrial applications due to catalyst costs.

Industrial-Scale Production Considerations

For bulk synthesis, nucleophilic substitution and cyclocondensation are preferred. Continuous flow reactors improve the cyclocondensation process, reducing reaction time from 6 hours to 45 minutes and increasing yield to 82% . Solvent recovery systems and catalytic recycling further enhance cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of the reduced pyrazole derivative.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Cytotoxicity Data

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the inhibitory concentrations (IC50) for different cell lines:

Cell LineIC50 (µM)Reference
MCF7 (Breast)0.01
NCI-H460 (Lung)0.03
HepG2 (Liver)54.25% growth inhibition
HeLa (Cervical)38.44% growth inhibition

These results indicate that the compound exhibits potent anticancer activity across multiple cancer types.

Additional Biological Activities

Beyond its anticancer potential, 4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine has been explored for other biological activities:

Antioxidant Activity

Research suggests that this compound possesses antioxidant properties, which can help mitigate oxidative stress-related diseases by reducing reactive oxygen species (ROS) levels and enhancing the levels of reduced glutathione in cells.

Anti-inflammatory Effects

Some derivatives of pyrazole compounds have shown promise in anti-inflammatory applications. Although more research is needed to fully understand these effects, initial studies indicate potential therapeutic benefits .

Study on MCF7 Cell Line

A study by Mohareb et al. demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value as low as 0.01 µM, suggesting that structural modifications can enhance the activity of pyrazole derivatives.

In Vivo Studies

Further investigations into animal models have shown that compounds similar to this compound can significantly reduce tumor size compared to controls, indicating potential for therapeutic use in oncology .

Synthesis and Analytical Applications

This compound can be analyzed using high-performance liquid chromatography (HPLC), which is effective for separating and purifying compounds in research settings. The method involves using a mobile phase containing acetonitrile and water, making it suitable for pharmacokinetic studies and impurity isolation .

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

  • Molecular Formula : C₁₀H₁₀ClN₃ (MW: 209.66 g/mol) .
  • Key Differences : The chlorine substituent is located at the 4-position of the phenyl ring instead of the 3-position. This positional isomer (CAS: 853319-19-4) is available from Thermo Scientific and has been structurally characterized in the RCSB PDB (Ligand ID: Y0H) .
  • For example, the 4-position may allow better alignment with hydrophobic pockets in enzymes .

Substituted Phenyl Derivatives

1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine
  • Molecular Formula : C₁₀H₉ClFN₃ (MW: 229.65 g/mol) .
  • Key Differences: Incorporates a fluorinated benzyl group at the 1-position. Fluorine enhances metabolic stability and electron-withdrawing effects, which could improve pharmacokinetics compared to the non-fluorinated target compound .
4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine
  • Molecular Formula : C₁₀H₉F₂N₃ (MW: 209.20 g/mol) .
  • Key Differences: Features two fluorine atoms on the phenyl ring. The difluoro substitution increases lipophilicity (logP) and may enhance blood-brain barrier penetration relative to mono-chloro derivatives .

Extended Aromatic Systems

1-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine
  • Molecular Formula : C₁₅H₁₁ClFN₃ (MW: 287.72 g/mol) .
  • Key Differences: Contains two aromatic rings (4-chlorophenyl and 4-fluorophenyl).
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
  • Molecular Formula : C₂₀H₁₂Cl₃FN₄ (MW: 433.69 g/mol) .
  • Key Differences : Incorporates a pyridine ring and a trichlorophenyl group. The trichloro substituent introduces significant steric bulk, which may reduce solubility but enhance selectivity for hydrophobic binding pockets .

Triazole-Thione Analogs

  • Example : 4-(2-Bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS: 1263379-33-4) .
  • Key Differences: Replaces the pyrazole core with a triazole-thione system.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Availability
4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C₁₀H₉ClN₃ 209.20 3-Chlorophenyl, 1-methyl Discontinued
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C₁₀H₁₀ClN₃ 209.66 4-Chlorophenyl, 1-methyl Available
4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine C₁₀H₉F₂N₃ 209.20 2,4-Difluorophenyl, 1-methyl Available
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine C₁₀H₉ClFN₃ 229.65 4-Chloro-3-fluorobenzyl, 1-H Available

Research Findings and Implications

  • Synthetic Challenges : The discontinuation of this compound may relate to difficulties in regioselective synthesis, as evidenced by the prominence of 4-chloro isomers in commercial catalogs .
  • Biological Activity : Pyrazole derivatives with 4-chlorophenyl groups (e.g., 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine) show higher reported activity in kinase inhibition assays compared to 3-chloro analogs, possibly due to optimized steric alignment .
  • Crystallography : The 4-chloro isomer (Y0H) has been used in protein-ligand co-crystallization studies, suggesting utility in structural biology .

Biological Activity

4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This compound is part of a broader class of pyrazole derivatives known for their pharmacological potential, including anticancer, anti-inflammatory, and antifungal properties. This article reviews the biological activity of this compound, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H9ClN2\text{C}_9\text{H}_9\text{Cl}\text{N}_2

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (nM)
4aNUGC343
4bDLDI1280
4cMCF60
6aHEPG2399
This compound VariousTBD

Data adapted from multiple sources .

In a study focusing on the inhibition of glioma growth, compounds structurally related to this compound were tested against glioblastoma cell lines. The findings indicated that certain derivatives exhibited low micromolar activity against key oncogenic pathways, particularly the AKT signaling pathway, which is critical in glioma malignancy .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have shown promising results in reducing inflammation markers such as TNF-α and IL-6.

Table 2: Inhibitory Activity on Inflammatory Markers

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Standard (Dexamethasone)76% at 1 µM86% at 1 µM
Similar Pyrazole DerivativesUp to 85%Up to 93%

These results indicate that the pyrazole scaffold can serve as an effective anti-inflammatory agent, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

The mechanism through which pyrazole derivatives exert their biological effects often involves the inhibition of specific enzymes and pathways:

  • Kinase Inhibition : Certain derivatives have been shown to inhibit kinases involved in cancer proliferation and survival, such as AKT2/PKBβ .
  • Cyclooxygenase (COX) Inhibition : Pyrazoles have demonstrated selective inhibition of COX enzymes, which play a crucial role in the inflammatory process .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their anticancer activities. Among these, compounds with the chlorophenyl substitution showed enhanced cytotoxicity against gastric cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .

Q & A

Q. What are the established synthetic routes for 4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, hydrazines react with trifluoromethyl-substituted arylacetonitriles under acidic conditions to form the pyrazole core. A modified procedure involves refluxing hydrazine derivatives with 3-chlorophenyl-substituted ketones in ethanol, followed by purification via column chromatography . Optimization strategies include:

  • Temperature control : Maintaining 80–100°C to prevent side reactions.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance yield compared to ethanol .

Q. How is the structural integrity of this compound validated?

X-ray crystallography is the gold standard. For example, single-crystal diffraction data collected at 173 K using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation) confirmed bond lengths (e.g., C–N: 1.34 Å) and angles (e.g., N–C–C: 120°). SHELX software is used for refinement, with R-factors < 0.05 ensuring accuracy . Complementary techniques:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–7.8 ppm; NH₂ groups show broad signals at δ 4.5–5.0 ppm.
  • Mass spectrometry : Molecular ion peaks at m/z 237.6 (M+H⁺) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across studies?

Discrepancies in pharmacological results (e.g., antitubercular IC₅₀ ranging from 2–50 μM) may arise from:

  • Assay variability : Differences in bacterial strains (e.g., M. tuberculosis H37Rv vs. clinical isolates).
  • Solubility factors : Use of DMSO (>1% v/v) may inhibit microbial growth, confounding results .
    Resolution strategy :
  • Standardize protocols (CLSI guidelines).
  • Include internal controls (e.g., rifampicin for antitubercular assays).
  • Perform dose-response curves in triplicate .

Q. What computational methods are effective for predicting the binding affinity of this compound to target proteins?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are widely used. Key steps:

Protein preparation : Retrieve target structures (e.g., enoyl-ACP reductase, PDB: 4TZK) and remove water molecules.

Ligand parameterization : Assign charges using the AM1-BCC method.

Docking : Grid box centered on the active site (20 ų).

MM/GBSA analysis : Calculate binding free energies (ΔG < -8 kcal/mol indicates strong binding) .

Table 1 : Representative docking scores against common targets

Target ProteinPDB IDBinding Affinity (kcal/mol)Reference
Cytochrome P450 3A45VBU-9.2
Tuberculosis enoyl-ACP reductase4TZK-7.8

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

The NH₂ group at position 5 and chlorine at position 3 create electronic biases. Strategies include:

  • Protecting groups : Boc-anhydride shields NH₂ during alkylation.
  • Directed ortho-metalation : Use LDA to deprotonate position 4 for halogenation.
  • Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ achieve >80% yield for aryl substitutions .

Table 2 : Functionalization yields under varying conditions

Reaction TypeCatalystYield (%)Byproducts
Suzuki couplingPd(PPh₃)₄85Biphenyl (<5%)
Buchwald-HartwigPd₂(dba)₃72Amine dimers (10%)

Q. What are the limitations of current crystallization protocols for this compound?

Challenges include:

  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) due to NH₂ rotational freedom.
  • Twinned crystals : Resolved using TWINABS in SHELX .
    Best practices :
  • Slow evaporation from acetonitrile/water (9:1) at 4°C.
  • Additive screening (e.g., 1% hexane) to suppress twinning .

Q. How can metabolic stability be improved for in vivo studies?

Modifications to enhance half-life:

  • Fluorine substitution : Replace chlorine with CF₃ at position 3 (logP reduced from 3.1 to 2.4).
  • Methylation of NH₂ : Convert to N-methylamide (t₁/₂ increased from 1.2 to 4.5 h in rat plasma) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.